ASN-001

Descripción

Propiedades

Fórmula molecular |

C15H25N2+ |

|---|---|

Nombre IUPAC |

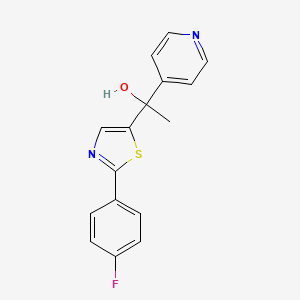

1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-1-pyridin-4-ylethanol |

InChI |

InChI=1S/C16H13FN2OS/c1-16(20,12-6-8-18-9-7-12)14-10-19-15(21-14)11-2-4-13(17)5-3-11/h2-10,20H,1H3 |

SMILES |

CC(C1=CC=NC=C1)(C2=CN=C(S2)C3=CC=C(C=C3)F)O |

Apariencia |

Solid powder |

Sinónimos |

ASN001; ASN-001; AS N001.; Unknown |

Origen del producto |

United States |

Foundational & Exploratory

ASN-001: A Deep Dive into the Mechanism of Action of a Selective CYP17 Lyase Inhibitor in Prostate Cancer

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ASN-001, a novel, non-steroidal, and potent inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), for researchers, scientists, and drug development professionals in the field of oncology, with a specific focus on prostate cancer.

Executive Summary

This compound is a promising therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action centers on the selective inhibition of the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. This selectivity is a key differentiator from non-selective CYP17A1 inhibitors, such as abiraterone, as it is designed to reduce the incidence of mineralocorticoid excess and obviate the need for concurrent administration of prednisone. Clinical data has demonstrated that this compound is well-tolerated and shows encouraging preliminary efficacy in patients with mCRPC.

The Role of Androgen Receptor Signaling and CYP17A1 in Prostate Cancer

Androgen receptor (AR) signaling is a crucial driver of prostate cancer cell growth and survival. In advanced prostate cancer, particularly mCRPC, the disease progresses despite androgen deprivation therapy (ADT) that suppresses testicular androgen production. This is often due to the continued production of androgens in the adrenal glands and within the tumor microenvironment itself.

The enzyme CYP17A1 is a key player in this process, catalyzing two critical reactions in the steroidogenesis pathway:

-

17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is a necessary step for the production of both androgens and cortisol.

-

17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the immediate precursors to testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.

By inhibiting CYP17A1, the production of androgens can be significantly reduced, thereby depriving prostate cancer cells of the signaling molecules they need to proliferate.

This compound: A Selective Inhibitor of CYP17 Lyase

This compound is a non-steroidal molecule that acts as a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1.[1] This selectivity is a critical feature of its mechanism of action.

The Advantage of Selectivity

Non-selective inhibition of both the hydroxylase and lyase activities of CYP17A1, as seen with abiraterone, leads to a blockade of cortisol synthesis. The resulting decrease in cortisol levels triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. This ACTH surge can lead to an accumulation of mineralocorticoids, causing side effects such as hypertension, hypokalemia, and fluid retention. To counteract these effects, co-administration of a corticosteroid like prednisone is necessary.

This compound's selective inhibition of the 17,20-lyase activity is intended to leave the 17α-hydroxylase activity largely intact.[1] This allows for continued cortisol production, which in turn should prevent the compensatory rise in ACTH and the subsequent mineralocorticoid-related adverse events. Clinical trial data has supported this, showing that this compound can be administered without prednisone.[2][3]

Impact on Steroidogenesis

The selective inhibition of CYP17 lyase by this compound leads to a significant reduction in the production of androgens. Clinical studies have shown that treatment with this compound results in a decrease in testosterone and DHEA levels in patients with mCRPC.[2][4] This depletion of androgen precursors directly impacts the activation of the androgen receptor in prostate cancer cells, leading to a reduction in tumor growth and proliferation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental approaches to its evaluation, the following diagrams have been generated using the DOT language.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: ASN-001 and its Therapeutic Target, CYP17A1 Lyase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASN-001, a novel non-steroidal inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, with a specific focus on its therapeutic targeting of the lyase activity. This compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of this compound is its selective inhibition of testosterone synthesis over cortisol synthesis, which may reduce the requirement for co-administration of prednisone.

Core Concepts: The Therapeutic Rationale

The primary therapeutic target of this compound is the lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme .[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions: 17α-hydroxylase activity and 17,20-lyase activity. Both activities are essential for the production of androgens, which are key drivers of prostate cancer growth. By selectively inhibiting the lyase function, this compound aims to potently suppress androgen synthesis in the testes and adrenal glands, thereby depriving prostate cancer cells of the hormones they need to proliferate.[2] The selectivity of this compound for the lyase activity is significant because it is designed to avoid the mineralocorticoid excess that can be associated with non-selective CYP17A1 inhibitors.[2]

Preclinical Data Summary

While specific IC50 and Ki values for this compound are not publicly available in the provided search results, preclinical studies have demonstrated its potent and selective inhibition of CYP17 lyase.[3]

Table 1: Preclinical Profile of this compound

| Parameter | Finding | Reference |

| Target | CYP17A1 Lyase | [1][2] |

| Potency | Potent Inhibition of CYP17 Lyase | [3] |

| Selectivity | Selective for Testosterone Synthesis over Cortisol Synthesis | [3] |

| Bioavailability | High Oral Bioavailability | [3] |

| Drug-Drug Interaction Potential | Low | [3] |

Clinical Data Summary

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC.[3][4] The study assessed the safety, tolerability, and preliminary efficacy of this compound administered without prednisone.

Table 2: Summary of Clinical Trial NCT02349139 Results for this compound

| Parameter | Finding | Reference |

| Patient Population | Men with progressive metastatic castration-resistant prostate cancer | [4] |

| Dosing Regimens | Oral, once-daily escalating doses of 50, 100, 200, 300, and 400 mg | [4] |

| Testosterone Levels | Decrease to below quantifiable limits | [4] |

| DHEA Levels | Decrease of up to 80% | [4] |

| PSA Decline | > 50% decline (up to 93%) observed in 3 of 4 ABI/ENZA naïve patients at starting doses of 300/400mg | [4] |

| Stable Disease | Observed for up to 18+ months, even in patients with prior abiraterone and enzalutamide exposure | [4] |

| Safety | Generally well-tolerated; most adverse events were Grade 1/2. Asymptomatic, reversible Grade 3 ALT/AST elevation was seen in two patients at the 400mg dose. | [4] |

| Prednisone Co-administration | Not required; no mineralocorticoid excess reported | [4] |

Experimental Protocols

In Vitro CYP17A1 Lyase Activity Assay (General Protocol)

While a specific protocol for this compound is not available, a general methodology for assessing CYP17A1 lyase activity in vitro is as follows:

-

Enzyme and Substrate Preparation: Recombinant human CYP17A1 and its redox partner, cytochrome P450 reductase (POR), are expressed and purified. A radiolabeled substrate, such as [3H]17α-hydroxypregnenolone, is used to monitor the lyase reaction.

-

Incubation: The reaction mixture typically contains the CYP17A1 enzyme, POR, cytochrome b5 (which enhances lyase activity), a buffer system (e.g., potassium phosphate buffer, pH 7.4), and the radiolabeled substrate. The reaction is initiated by the addition of NADPH.

-

Reaction Termination and Product Extraction: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of a strong acid. The steroid products are then extracted using an organic solvent.

-

Product Analysis: The extracted steroids are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of the radiolabeled product (dehydroepiandrosterone - DHEA) is quantified using a scintillation counter to determine the enzyme activity.

-

Inhibition Assay: To determine the IC50 value of an inhibitor like this compound, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition of DHEA formation is calculated.

Clinical Trial Protocol (NCT02349139) - High-Level Overview

-

Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

-

Inclusion Criteria: Men with progressive mCRPC. The Phase 1 portion allowed for patients who had received prior treatment with abiraterone or enzalutamide, while the Phase 2 portion was for treatment-naïve patients.

-

Treatment: Oral this compound administered once daily in escalating dose cohorts (50, 100, 200, 300, and 400 mg) without co-administration of prednisone.

-

Endpoints:

-

Primary Endpoints: Maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

-

Secondary Endpoints: Pharmacokinetics (PK), effect on steroid hormone biosynthesis (testosterone, DHEA), and clinical efficacy as measured by Prostate-Specific Antigen (PSA) levels and imaging.

-

Visualizations

Signaling Pathway: Steroidogenesis and the Role of CYP17A1

References

- 1. Asana BioSciences LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

ASN-001: A Deep Dive into a Selective CYP17 Lyase Inhibitor for Advanced Prostate Cancer

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of ASN-001, a novel, non-steroidal, and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). Developed by Asana BioSciences, this compound represents a targeted approach in the treatment of metastatic castration-resistant prostate cancer (mCRPC) by aiming to circumvent the limitations of existing CYP17A1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data on this compound, its mechanism of action, and the experimental methodologies relevant to its evaluation.

Introduction: The Rationale for Selective CYP17 Lyase Inhibition

The CYP17A1 enzyme is a critical juncture in the steroid biosynthesis pathway, possessing two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the production of androgens, which are key drivers of prostate cancer progression. While first-generation CYP17A1 inhibitors like abiraterone have shown clinical benefit, their non-selective inhibition of both hydroxylase and lyase activities leads to a reduction in cortisol synthesis. This necessitates co-administration of prednisone to mitigate the resulting mineralocorticoid excess and associated side effects.

This compound is designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[1][2] This selectivity aims to preserve the 17α-hydroxylase function, thereby maintaining cortisol production and potentially eliminating the need for concurrent steroid therapy.[2][3] This targeted approach could offer an improved safety profile and simplify the treatment regimen for patients with mCRPC.

Mechanism of Action: Targeting Androgen Synthesis at its Source

This compound exerts its therapeutic effect by specifically targeting the 17,20-lyase activity of the CYP17A1 enzyme, which is crucial for the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are essential precursors for testosterone and dihydrotestosterone (DHT), the primary ligands for the androgen receptor (AR) that fuel prostate cancer growth. By selectively blocking this step, this compound aims to significantly reduce androgen production in the testes, adrenal glands, and within the tumor microenvironment itself.[1]

The following diagram illustrates the steroid biosynthesis pathway and the specific point of intervention for this compound.

Preclinical Data

While specific IC50 values for this compound's inhibition of 17α-hydroxylase and 17,20-lyase activities have not been publicly disclosed in detail, preclinical studies have been cited in clinical trial documentation, stating that this compound is a potent and selective inhibitor of CYP17 lyase.[3] This selectivity for the lyase function over the hydroxylase function is the cornerstone of its proposed improved safety profile.

Table 1: Summary of Publicly Available Preclinical Information for this compound

| Parameter | Finding | Reference |

| Mechanism of Action | Selective inhibitor of CYP17A1 17,20-lyase | [1][2] |

| Potency | Potent inhibition of CYP17 lyase | [3] |

| Selectivity | Selective inhibition of testosterone synthesis over cortisol synthesis | [3] |

| Oral Bioavailability | High | [3] |

| Drug-Drug Interaction Potential | Low | [3] |

Clinical Data: Phase 1/2 Trial in mCRPC

This compound was evaluated in a Phase 1/2, multicenter, open-label clinical trial (NCT02349139) in men with progressive mCRPC. The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily oral this compound at escalating doses. Notably, the trial was conducted without the co-administration of prednisone.[4][2][3]

Pharmacokinetics

Pharmacokinetic parameters were assessed at various dose levels. The following table summarizes the available data.

Table 2: Pharmacokinetic Parameters of this compound in mCRPC Patients

| Dose | Cmax (µM) | AUCτ (µM·h) | T1/2 (h) | Reference |

| 100 mg QD | 3.5 | 52 | Not Reported | [3] |

| 300 mg QD | 6.7 | 80 | 21.5 | [2] |

Efficacy

Preliminary efficacy was evaluated by measuring prostate-specific antigen (PSA) levels and radiographic disease progression.

Table 3: Preliminary Efficacy of this compound in mCRPC Patients

| Efficacy Endpoint | Patient Population | Dose | Result | Reference |

| PSA Decline >50% | Abiraterone/Enzalutamide-naïve | 300/400 mg | 3 of 4 patients | [4] |

| Stable Disease | Post-Abiraterone and/or Enzalutamide | 100 mg | Up to 18+ months | [4] |

Safety and Tolerability

This compound was generally well-tolerated. The majority of drug-related adverse events were Grade 1 or 2. Importantly, no mineralocorticoid excess was reported, and no patients required prednisone co-administration.[4][2]

Table 4: Common Drug-Related Adverse Events (Grade 1/2) with this compound

| Adverse Event | Reference |

| Fatigue | [2] |

| Nausea | [2] |

| Dizziness | Not specified in abstracts |

| Myalgia | [3] |

| Anorexia | [3] |

| Flushing | [3] |

| Hot flashes | [3] |

| Presyncope | [3] |

| Constipation | [5] |

At a dose of 400 mg, reversible Grade 3 elevation of ALT/AST was observed in two patients, which resolved upon dose reduction to 300 mg without recurrence.[4][2]

Experimental Protocols

Detailed experimental protocols for the clinical trial of this compound are proprietary. However, based on standard methodologies for evaluating CYP17A1 inhibitors, the following sections outline representative protocols for key in vitro experiments.

In Vitro CYP17A1 Inhibition Assay

This protocol describes a method to determine the IC50 values of a test compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Objective: To quantify the inhibitory potency of a test compound on the two enzymatic activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1

-

Recombinant human P450 reductase

-

Cytochrome b5

-

NADPH

-

[¹⁴C]-Progesterone (for hydroxylase assay)

-

[³H]-17α-hydroxypregnenolone (for lyase assay)

-

Test compound (e.g., this compound)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation fluid

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or liquid scintillation counter

Workflow Diagram:

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1, P450 reductase, and for the lyase assay, cytochrome b5.

-

Inhibitor Addition: Add the test compound at a range of concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate ([¹⁴C]-Progesterone for the hydroxylase assay or [³H]-17α-hydroxypregnenolone for the lyase assay) and NADPH.

-

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid or an organic solvent.

-

Product Separation and Quantification:

-

Hydroxylase Assay: Extract the steroids with an organic solvent. Spot the extract on a TLC plate and develop it with an appropriate solvent system to separate the substrate (progesterone) from the product (17α-hydroxyprogesterone). Quantify the radioactive spots using a phosphorimager.

-

Lyase Assay: The cleavage of the C17-20 bond in [³H]-17α-hydroxypregnenolone releases [³H]₂O. Separate the aqueous phase containing the tritiated water from the organic phase containing the unreacted substrate. Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising selective CYP17 lyase inhibitor that has demonstrated encouraging preliminary safety and efficacy in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its key differentiating feature is its selectivity, which may obviate the need for co-administration of prednisone, thereby offering a more favorable side-effect profile and a simplified treatment regimen.

Further clinical development, including larger randomized controlled trials, will be necessary to fully elucidate the clinical benefit and safety of this compound in the management of advanced prostate cancer. The public dissemination of detailed preclinical data, particularly the IC50 values for hydroxylase and lyase inhibition, would be of significant value to the scientific community for a comprehensive assessment of its selectivity profile. The ongoing research into selective CYP17 lyase inhibitors like this compound holds the potential to refine the therapeutic landscape for patients with androgen-driven malignancies.

References

- 1. Facebook [cancer.gov]

- 2. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, ASN007, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]

- 5. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of ASN-001: An In-depth Technical Guide

Introduction

ASN-001 is a potent and selective inhibitor of the CYP17 lyase enzyme, a critical component in the androgen biosynthesis pathway. While clinical data on this compound is emerging, this guide focuses on the foundational preclinical studies that have elucidated its mechanism of action and established its anti-tumor efficacy. Due to the limited public availability of detailed preclinical data for this compound, this document utilizes Abiraterone Acetate, a well-characterized CYP17A1 inhibitor with a similar mechanism of action, as a proxy to illustrate the preclinical profile expected of such a compound. The data presented herein is therefore based on published preclinical studies of Abiraterone Acetate and serves as a comprehensive technical reference for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Androgen Synthesis

This compound, like Abiraterone Acetate, targets the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities, which are essential for the synthesis of androgens, including testosterone.[1][2][3] By inhibiting CYP17A1, this compound effectively blocks androgen production in the testes, adrenal glands, and within the tumor microenvironment itself.[1][2] This reduction in androgen levels deprives prostate cancer cells of the hormonal stimulation required for their growth and survival.[2]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Abiraterone Acetate, serving as a proxy for this compound's expected preclinical performance.

Table 1: In Vitro Cytotoxicity of Abiraterone Acetate in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor (AR) Status | IC50 (µM) | Reference |

| LNCaP | AR-positive (mutated T877A) | 8.814 | [4] |

| LNCaP-AAr | AR-positive (Abiraterone-resistant) | 15.1 | [4] |

| LAPC-4 | AR-positive (wild-type) | 10.95 | [4] |

| LAPC4-AAr | AR-positive (Abiraterone-resistant) | 20.19 | [4] |

| 22Rv1 | AR-positive | 14.6 ± 1.4 | [5] |

| PC-3 | AR-negative | No significant effect reported in some studies | [5] |

| DU-145 | AR-negative | No significant effect reported in some studies | [5] |

Table 2: In Vivo Efficacy of Abiraterone Acetate in a Pten-deficient Mouse Model of Prostate Cancer

| Treatment Group | Duration of Treatment | Tumor Burden Reduction vs. Vehicle Control (%) | Reference |

| Abiraterone Acetate | 1 week | No overall effect on prostate tumor burden | [6] |

| Capivasertib (pan-Akt inhibitor) | 1 week | 8.2 | [6] |

| Capivasertib (pan-Akt inhibitor) | 8 weeks | 15.6 | [6] |

| Abiraterone + Capivasertib | 1 week | 35.6 | [6] |

| Abiraterone + Capivasertib | 4 weeks | 37.8 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical protocols used in the evaluation of compounds like this compound.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Protocol:

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP, LAPC-4, 22Rv1, PC-3, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., Abiraterone Acetate) is dissolved in a suitable solvent like DMSO to create a stock solution.[7] Serial dilutions are then prepared in culture medium and added to the cells. A vehicle control (medium with DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

-

Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., VCaP) mixed with Matrigel is subcutaneously injected into the flanks of the mice.[8]

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment Initiation: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

Compound Administration: The test compound (e.g., Abiraterone Acetate) is administered daily via a suitable route, such as intraperitoneal injection or oral gavage.[7][8] The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

The preclinical data for Abiraterone Acetate provides a strong rationale for the clinical development of CYP17 lyase inhibitors like this compound. The in vitro studies demonstrate potent and selective activity against androgen-sensitive prostate cancer cell lines, while in vivo models confirm significant anti-tumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of anti-cancer agents. As more preclinical data for this compound becomes publicly available, this guide will be updated to reflect those specific findings.

References

- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 3. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. sulfo-cy3-azide.com [sulfo-cy3-azide.com]

- 8. ascopubs.org [ascopubs.org]

In-Depth Technical Guide: Pharmacodynamics and Pharmacokinetics of ASN-001

A Novel Selective CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer

This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of ASN-001, a novel, non-steroidal, and potent inhibitor of CYP17 lyase. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further research and development efforts.

Introduction

This compound is a selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway.[1][2][3][4] Unlike other CYP17A1 inhibitors, preclinical studies have shown that this compound selectively inhibits the synthesis of testosterone over cortisol.[2] This selectivity is significant as it may obviate the need for co-administration of prednisone, a common requirement with other drugs in this class to manage the side effects of cortisol reduction.[1][2][4] this compound has demonstrated high oral bioavailability and a low potential for drug-drug interactions in preclinical models, positioning it as a promising candidate for monotherapy or combination therapies.[1][2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of CYP17 lyase, leading to a significant reduction in the production of androgens, which are key drivers of prostate cancer growth.

Mechanism of Action

This compound targets CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and subsequently into dehydroepiandrosterone (DHEA) and androstenedione. By inhibiting the lyase activity of this enzyme, this compound effectively blocks the production of androgens, including testosterone.

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the point of intervention for this compound.

Clinical Pharmacodynamic Effects

Clinical studies in patients with mCRPC have demonstrated the potent pharmacodynamic effects of this compound. In a Phase 1/2 clinical trial, once-daily oral administration of this compound resulted in a significant reduction in key androgens. In abiraterone/enzalutamide-naïve patients, testosterone levels decreased to below quantifiable limits, and a decrease in DHEA of up to 80% was observed.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and dose-proportional exposure.

Absorption and Distribution

Following oral administration, this compound is well-absorbed, leading to excellent systemic exposure. Pharmacokinetic parameters from a Phase 1/2 clinical trial are summarized in the table below.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not yet fully available in the public domain.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in a Phase 1/2 clinical trial in mCRPC patients.

| Dose | Cmax (µM) | Ctrough (µM) | AUCτ (µM.h) | T1/2 (h) |

| 100 mg QD | 3.5 | 1.8 | 52 | - |

| 300 mg QD | 6.7 | - | 80 | 21.5 |

Data from a Phase 1/2 clinical trial in men with progressive mCRPC.[1][2]

Experimental Protocols

The clinical data presented in this guide were primarily derived from a multicenter, open-label, dose-escalation Phase 1/2 clinical trial (NCT02349139).[1][2]

Study Design

The study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of once-daily, orally administered this compound in men with progressive mCRPC. The Phase 1 portion of the trial involved dose escalation, with planned dose levels of 50, 100, 200, 300, and 400 mg once daily.[2] Notably, this compound was administered without the co-administration of prednisone.[1][2]

Patient Population

Eligible patients were men with progressive mCRPC who had received prior androgen deprivation therapy.[2] The Phase 1 component allowed for the inclusion of patients who had been previously treated with abiraterone, enzalutamide, and chemotherapy.[2]

Key Endpoints

-

Primary Endpoints: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D).

-

Secondary Endpoints: Pharmacokinetic parameters (Cmax, AUC, T1/2), pharmacodynamic effects on steroid hormone biosynthesis (testosterone, DHEA, cortisol, ACTH), and clinical efficacy (PSA response and imaging-based progression).[1][2]

Experimental Workflow

The following diagram outlines the general workflow of the Phase 1/2 clinical trial.

Conclusion

This compound is a potent and selective CYP17 lyase inhibitor with a favorable pharmacokinetic profile. Clinical data from a Phase 1/2 trial in mCRPC patients have demonstrated its ability to significantly reduce androgen levels without the need for co-administered prednisone. These findings support the continued investigation of this compound as a promising therapeutic agent for patients with metastatic castration-resistant prostate cancer. Further studies are warranted to fully elucidate its metabolic and excretion pathways and to confirm its efficacy and safety in larger patient populations.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

An In-depth Technical Guide to ASN-001: A Novel CYP17A1 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally active, non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1) lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2] Developed by Asana BioSciences, this compound represents a promising therapeutic agent for the treatment of androgen-dependent diseases, particularly metastatic castration-resistant prostate cancer (mCRPC).[3][4] What distinguishes this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selectivity for testosterone synthesis inhibition while sparing cortisol production potentially obviates the need for concurrent administration of corticosteroids like prednisone, a common requirement for other CYP17A1 inhibitors such as abiraterone.[1][5]

Chemical Structure and Properties

While the definitive chemical structure of this compound is not publicly available in detail, key identifiers have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃FN₂OS | Patsnap Synapse[6] |

| CAS Registry Number | 1429329-63-4 | Patsnap Synapse[6] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting the androgen biosynthesis pathway, which is crucial for the growth and progression of prostate cancer. The key enzyme in this pathway is CYP17A1, a dual-function enzyme with both 17α-hydroxylase and 17,20-lyase activities.

The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. Subsequently, the 17,20-lyase activity of the same enzyme converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone synthesis.[7]

This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[8] This selective inhibition blocks the production of testosterone and other androgens that fuel prostate cancer cell proliferation. A significant advantage of this selectivity is the minimal impact on the 17α-hydroxylase activity, which is also involved in cortisol synthesis. By preserving cortisol production, this compound may avoid the mineralocorticoid excess and the need for prednisone co-administration, which is often associated with non-selective CYP17A1 inhibitors.[5]

Below is a diagram illustrating the steroidogenesis pathway and the specific point of intervention by this compound.

Preclinical and Clinical Data

Preclinical Studies

In preclinical studies, this compound demonstrated potent and selective inhibition of CYP17A1 lyase, leading to a significant reduction in testosterone synthesis.[1] These studies highlighted its high oral bioavailability and a low potential for drug-drug interactions, suggesting its suitability for combination therapies.[1]

Clinical Trials

A multicenter Phase 1/2 clinical trial (NCT02349139) was conducted to evaluate the safety, tolerability, and early efficacy of this compound in men with mCRPC.[1][9]

Key Findings from the Phase 1/2 Trial:

-

Safety and Tolerability: this compound was found to be safe and well-tolerated at doses up to 100 mg daily.[1] Most adverse events were mild to moderate.[10]

-

Pharmacokinetics: The drug exhibited excellent systemic exposure at various dose levels.[1]

-

Pharmacodynamics: Treatment with this compound led to a significant decrease in testosterone and DHEA levels, consistent with its mechanism of action. Importantly, no dose-related changes in cortisol or ACTH levels were observed, and no patients required prednisone administration.[1][10]

-

Efficacy: Encouraging preliminary evidence of efficacy was observed, with stable disease reported in patients who had previously failed standard-of-care treatments.[1] In treatment-naïve patients, significant PSA declines were noted.[5]

The following table summarizes the key pharmacokinetic parameters from the Phase 1 study.

| Dose | Cmax (µM) | Ctrough (µM) | AUCτ (µM·h) |

| 100 mg QD | 3.5 | 1.8 | 52 |

| 300 mg QD | 6.7 | - | 80 |

Data sourced from ASCO meeting abstracts.[1][10]

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered under NCT02349139. A generalized workflow for a clinical trial evaluating a CYP17A1 inhibitor like this compound is depicted below.

Conclusion

This compound is a promising, novel, and selective CYP17A1 lyase inhibitor with a favorable safety profile and encouraging preliminary efficacy in patients with metastatic castration-resistant prostate cancer. Its selective mechanism of action, which spares cortisol synthesis, may offer a significant clinical advantage by eliminating the need for co-administered corticosteroids. Further clinical development is warranted to fully elucidate its therapeutic potential in prostate cancer and potentially other androgen-driven diseases.

References

- 1. ascopubs.org [ascopubs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biospace.com [biospace.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. urotoday.com [urotoday.com]

- 6. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facebook [cancer.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally available, non-steroidal, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The rationale for its development lies in the continued reliance of mCRPC on androgen receptor signaling, which can be fueled by de novo androgen synthesis in the adrenal glands and within the tumor microenvironment. By targeting CYP17A1, this compound aims to suppress androgen production, thereby inhibiting tumor growth. A key differentiating feature of this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1, which theoretically minimizes the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3][4]

Mechanism of Action: Targeting Androgen Synthesis

This compound exerts its therapeutic effect by potently and selectively inhibiting the 17,20-lyase activity of the CYP17A1 enzyme.[4] This enzyme is a key control point in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. Specifically, the 17,20-lyase function is essential for the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). By blocking this step, this compound effectively reduces the systemic and intratumoral levels of androgens that drive mCRPC progression.[3][4] The selectivity for the lyase activity over the hydroxylase activity is designed to avoid the accumulation of mineralocorticoid precursors, a common side effect of dual inhibitors that often necessitates co-administration of corticosteroids like prednisone.[1][2][3]

Preclinical Development

While detailed protocols and quantitative data from the preclinical evaluation of this compound are not extensively published in the peer-reviewed literature, abstracts from scientific meetings indicate that the compound underwent a comprehensive preclinical assessment.[1] These studies demonstrated that this compound is a potent and selective inhibitor of CYP17 lyase.[1] Furthermore, preclinical investigations highlighted its high oral bioavailability and a low potential for drug-drug interactions, supporting its advancement into clinical trials.[1] The selective inhibition of testosterone synthesis over cortisol synthesis was also established in these early studies, forming the basis for its clinical evaluation without mandatory prednisone co-administration.[1]

Experimental Protocols: Specific experimental protocols for the preclinical studies, including enzymatic assays, cell-based assays, and in vivo animal model studies, are not publicly available.

Clinical Development

The clinical development of this compound has primarily focused on its evaluation in patients with mCRPC through a Phase 1/2 clinical trial (NCT02349139).[1][3]

Clinical Trial Design

The Phase 1/2 trial was a multi-center, open-label study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, orally administered this compound.[1][3]

| Parameter | Description |

| Study Phase | Phase 1/2 |

| ClinicalTrials.gov ID | NCT02349139 |

| Patient Population | Men with progressive metastatic castration-resistant prostate cancer (mCRPC). Phase 1 allowed for pre-treated patients, while Phase 2 focused on patients naive to enzalutamide and abiraterone.[1][3] |

| Intervention | Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg).[1][3] |

| Primary Endpoints | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), and Recommended Phase 2 Dose (RP2D).[3] |

| Secondary Endpoints | Pharmacokinetics (PK), effect on steroid hormone biosynthesis, and clinical efficacy (Prostate-Specific Antigen [PSA] response and imaging).[3] |

Experimental Protocol: A detailed, unabridged clinical trial protocol for NCT02349139 is not publicly available. The methodology described herein is based on published abstracts. The Phase 1 portion of the study employed a dose-escalation design to determine the MTD and RP2D. The Phase 2 portion was designed to further evaluate the safety and efficacy of this compound at doses below 400 mg daily in a treatment-naive mCRPC population.[3] Efficacy was assessed by monitoring PSA levels and through radiographic imaging.[3]

Pharmacokinetic Data

Pharmacokinetic analyses from the Phase 1 portion of the trial demonstrated that this compound has high systemic exposure.[1][3]

| Dose | Cmax (µM) | AUC (µM.h) | T1/2 (h) |

| 100 mg QD | 3.5 | 52 | Not Reported |

| 300 mg QD | 6.7 | 80 | 21.5 |

Data compiled from published abstracts.[1][3]

Clinical Efficacy

Preliminary efficacy data from the Phase 1/2 trial showed encouraging anti-tumor activity.[3]

| Patient Population | Efficacy Endpoint | Result |

| Abiraterone/Enzalutamide Naive | PSA decline of >50% | Observed in 3 of 4 patients at starting doses of 300/400 mg, with declines up to 93% and duration up to 37+ weeks.[3] |

| Pre-treated with Abiraterone/Enzalutamide | Stable Disease | Observed for up to 18+ months.[3] |

| Abiraterone/Enzalutamide Naive | Hormonal Response | Testosterone decreased to below quantifiable limits; DHEA decreased by up to 80%.[3] |

Safety and Tolerability

This compound was generally well-tolerated in the Phase 1/2 study, and importantly, no cases of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone co-administration.[3]

| Adverse Event Profile | Details |

| Most Common Drug-Related AEs | Grade 1/2: Fatigue, nausea, constipation, dizziness.[1][3] |

| Grade 3 Adverse Events | Asymptomatic, reversible ALT/AST elevation was observed in some patients at the 400 mg dose, which resolved upon dose reduction.[3] |

| Mineralocorticoid Excess | No episodes were reported.[3] |

| Prednisone Use | No patients were administered prednisone.[3] |

Conclusion

This compound is a novel, selective CYP17 lyase inhibitor that has demonstrated promising clinical activity and a favorable safety profile in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its mechanism of action, which selectively targets androgen synthesis without necessitating co-administration of prednisone, represents a potential advancement in the treatment of this disease. The available clinical data indicate good oral bioavailability, significant reductions in androgen levels, and encouraging anti-tumor responses in both treatment-naive and pre-treated patient populations.[1][3] Further clinical development will be necessary to fully elucidate the efficacy and safety of this compound and to establish its role in the management of mCRPC.

References

- 1. ascopubs.org [ascopubs.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

- 4. asanabio.com [asanabio.com]

The Effect of ASN-001 on Steroidogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the steroidogenesis pathway. By selectively targeting the lyase activity of CYP17A1, this compound aims to potently suppress androgen biosynthesis with a reduced risk of mineralocorticoid excess, a common side effect associated with non-selective CYP17A1 inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on steroid hormone levels as observed in clinical trials, and detailed, representative experimental protocols for assessing the activity of such an inhibitor.

Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition

This compound is designed to selectively inhibit the 17,20-lyase activity of CYP17A1.[1][2][3] This enzyme possesses dual functionality: 17α-hydroxylase activity, which is essential for the production of glucocorticoids like cortisol, and 17,20-lyase activity, which is the rate-limiting step in the synthesis of androgens, including dehydroepiandrosterone (DHEA) and androstenedione. These androgens are precursors to more potent hormones like testosterone.

By selectively inhibiting the lyase function, this compound significantly reduces the production of androgens that drive the growth of hormone-sensitive cancers, such as metastatic castration-resistant prostate cancer (mCRPC).[1][2] This targeted approach is intended to leave the 17α-hydroxylase activity relatively intact, thereby minimizing the upstream accumulation of mineralocorticoid precursors and the subsequent need for co-administration of prednisone to manage side effects like hypertension, hypokalemia, and fluid retention.[1][3] Preclinical studies have indicated that this compound is a potent inhibitor of CYP17 lyase with selective inhibition of testosterone synthesis over cortisol synthesis.

Quantitative Data on Steroidogenesis Modulation

Clinical trial data from studies in men with mCRPC provide the primary quantitative insights into the in vivo effects of this compound on steroidogenesis. While specific preclinical IC50 values for this compound are not publicly available, the clinical findings demonstrate a significant impact on key steroid hormones.

| Parameter | Patient Population | This compound Dosage | Observed Effect | Reference |

| Testosterone | mCRPC | 50-400 mg daily | Decrease to below quantifiable limits | [2] |

| Dehydroepiandrosterone (DHEA) | mCRPC | 50-400 mg daily | Up to 80% decrease | [2] |

| Prostate-Specific Antigen (PSA) | mCRPC (treatment-naïve) | 300/400 mg starting doses | >50% decline in 3 of 4 patients | |

| Mineralocorticoid Excess | mCRPC | 50-400 mg daily | No reported episodes; no prednisone co-administration required | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and evaluation of this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

References

ASN-001: A Technical Guide on a Selective CYP17 Lyase Inhibitor and its Target-Related Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical in the androgen biosynthesis pathway. Developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC), this compound's primary mechanism of action is the selective inhibition of testosterone synthesis. A key characteristic of this compound is its high selectivity for the lyase activity of CYP17 over the hydroxylase activity, which theoretically minimizes the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3] This guide provides an in-depth analysis of the available data on this compound, with a focus on its on-target selectivity and the resulting clinical safety profile. Publicly available information regarding broad, off-target screening assays such as comprehensive kinase or receptor binding profiles is limited. Therefore, this document will primarily focus on the well-documented target-related effects and the clinical implications thereof.

It is important to note that some sources have referred to an "this compound" as a non-selective β-Adrenergic receptor blocker.[4] However, the vast majority of clinical trial data and publications refer to this compound as the CYP17 lyase inhibitor for mCRPC. This guide will focus exclusively on the latter.

Mechanism of Action and On-Target Selectivity

This compound exerts its therapeutic effect by inhibiting 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the steroidogenesis pathway responsible for the production of androgens, including testosterone. The selectivity of this compound for the 17,20-lyase activity over the 17α-hydroxylase activity is a critical feature. This selective inhibition is designed to potently block androgen production while having a minimal effect on cortisol synthesis.[1][3] This contrasts with other CYP17 inhibitors, such as abiraterone, where inhibition of both activities can lead to a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, necessitating co-administration of corticosteroids like prednisone to manage side effects such as hypertension, hypokalemia, and fluid retention.[2]

Clinical data from Phase 1/2 trials have supported this selective mechanism. In patients treated with this compound without concomitant prednisone, a significant decrease in testosterone and dehydroepiandrosterone (DHEA) levels was observed, while cortisol and ACTH levels did not show dose-related changes.[2][3] This provides strong evidence for the on-target selectivity of this compound.

Signaling Pathway Diagram

Caption: Simplified steroidogenesis pathway illustrating the selective inhibition of 17,20-lyase by this compound.

Clinical Safety and Tolerability

The clinical safety profile of this compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC. The drug was administered orally at escalating daily doses from 50 mg to 400 mg.[1][3]

Adverse Events

This compound was generally well-tolerated. The majority of drug-related adverse events (AEs) were Grade 1 or 2.

| Adverse Event | Grade | Frequency | Reference(s) |

| Fatigue | 1/2 | Common | ,[5] |

| Nausea | 1/2 | Common | ,[5] |

| Dizziness | 1/2 | Common | |

| Myalgia | 1/2 | Reported | [3] |

| Anorexia | 1/2 | Reported | [3] |

| Flushing | 1/2 | Reported | [3] |

| Hot Flashes | 1/2 | Reported | [3] |

| Presyncope | 1/2 | Reported | [3] |

| Constipation | 1/2 | Reported | [5] |

| ALT/AST Elevation | 3 | 2 patients at 400mg | ,[5] |

At the 400mg dose, two patients experienced asymptomatic and reversible Grade 3 elevation of ALT/AST, which did not recur upon retreatment at a lower dose of 300mg.[1][5] Importantly, no dose-limiting toxicities were reported at doses up to 200 mg daily.[3]

On-Target Safety: Mineralocorticoid Excess

A significant finding from the clinical trials was the absence of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia, even without the co-administration of prednisone.[2] This favorable on-target safety profile is a direct consequence of this compound's selectivity for the 17,20-lyase activity of CYP17, thus avoiding the significant impact on cortisol synthesis that leads to these side effects.

Pharmacokinetics

Pharmacokinetic data from the Phase 1/2 trial demonstrated that this compound has high oral bioavailability and systemic exposure.

| Dose | Cmax (µM) | AUC (µM.h) | T1/2 (h) | Reference(s) |

| 100 mg QD | 3.5 | 52 | - | [3] |

| 300 mg QD | 6.7 | 80 | 21.5 | [1],[5] |

Experimental Protocols

While detailed, step-by-step experimental protocols for off-target screening of this compound are not publicly available, the methodology for the clinical assessment of its on-target effects and safety can be summarized from the clinical trial design (NCT02349139).

Phase 1/2 Clinical Trial (NCT02349139) Protocol Summary

-

Study Design: A multi-center, open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study.

-

Patient Population: Men with progressive metastatic castration-resistant prostate cancer.

-

Intervention: Oral, once-daily this compound at escalating doses (50, 100, 200, 300, 400 mg). No co-administration of prednisone.

-

Endpoints:

-

Primary: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase 2 dose.

-

Secondary: Pharmacokinetics, pharmacodynamic effects on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).

-

-

Assessments:

-

Safety: Monitoring of adverse events (graded according to CTCAE), vital signs, and clinical laboratory tests.

-

Pharmacodynamics: Serial measurements of serum levels of testosterone, DHEA, cortisol, and ACTH.

-

Efficacy: PSA levels measured at baseline and throughout the study. Imaging studies (e.g., CT, bone scans) performed at baseline and at specified intervals.

-

Experimental Workflow Diagram

References

- 1. ascopubs.org [ascopubs.org]

- 2. urotoday.com [urotoday.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Auson-Hepatitis B Virus [ausonpharma.com]

- 5. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

In Vitro Characterization of ASN-001: A Technical Overview

Disclaimer: Publicly available information on the specific in vitro characterization of ASN-001, a selective CYP17 lyase inhibitor developed by Asana BioSciences, is limited. The initial query associating this compound with BRAF inhibition appears to be a misidentification; Asana BioSciences' BRAF inhibitor is designated as ASN-003. This guide, therefore, provides a representative overview of the in vitro characterization of a selective CYP17 lyase inhibitor, drawing upon established methodologies in the field to illustrate the expected preclinical assessment of a compound like this compound.

Introduction

This compound is a novel, orally available, non-steroidal inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1), an enzyme critical for androgen biosynthesis.[1] In preclinical studies, this compound demonstrated potent and selective inhibition of CYP17 lyase, which is essential for the conversion of precursors to androgens like testosterone.[2][3] This selectivity for the lyase activity over the hydroxylase activity of CYP17A1 is a key characteristic, potentially obviating the need for co-administration of prednisone to manage mineralocorticoid excess, a common side effect of non-selective CYP17A1 inhibitors.[4] Developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC), the in vitro characterization of this compound would be foundational to establishing its mechanism of action, potency, and selectivity.

Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition

The enzyme CYP17A1 is a dual-function enzyme that catalyzes two key reactions in steroidogenesis: 17α-hydroxylase activity and 17,20-lyase activity. While both are involved in cortisol synthesis, the 17,20-lyase activity is the rate-limiting step for androgen production. This compound is designed to selectively inhibit this 17,20-lyase function, thereby reducing the production of androgens that fuel the growth of prostate cancer.

Quantitative Data Summary

The following table represents typical quantitative data that would be generated during the in vitro characterization of a selective CYP17 lyase inhibitor like this compound. Please note that these are representative values and not actual reported data for this compound.

| Assay Type | Target/Cell Line | Parameter | Representative Value |

| Biochemical Assay | Recombinant Human CYP17A1 | IC50 (17,20-lyase) | 5 nM |

| Recombinant Human CYP17A1 | IC50 (17α-hydroxylase) | 150 nM | |

| Selectivity Ratio | (IC50 hydroxylase / IC50 lyase) | 30 | |

| Cell-Based Assay | Human Adrenal H295R Cells | DHEA Production IC50 | 20 nM |

| Human Adrenal H295R Cells | Cortisol Production IC50 | >500 nM | |

| LNCaP (Prostate Cancer) | Cell Proliferation IC50 | 50 nM | |

| Off-Target Screening | Panel of other CYPs (e.g., CYP3A4) | IC50 | >10 µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments in the characterization of a selective CYP17 lyase inhibitor.

Recombinant CYP17A1 Enzymatic Assays

Objective: To determine the direct inhibitory activity of the test compound on the 17,20-lyase and 17α-hydroxylase functions of CYP17A1.

Methodology:

-

Enzyme Preparation: Recombinant human CYP17A1 and cytochrome P450 reductase are co-expressed in E. coli and purified.

-

Lyase Activity Assay:

-

The reaction mixture contains buffer, the recombinant enzymes, and the substrate 17α-hydroxypregnenolone.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of NADPH.

-

After incubation, the reaction is stopped, and the product (DHEA) is quantified by LC-MS/MS.

-

-

Hydroxylase Activity Assay:

-

The protocol is similar to the lyase assay, but pregnenolone is used as the substrate.

-

The product, 17α-hydroxypregnenolone, is quantified by LC-MS/MS.

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

H295R Steroidogenesis Assay

Objective: To assess the effect of the test compound on steroid hormone production in a human adrenal cell line that expresses the key enzymes of steroidogenesis.

Methodology:

-

Cell Culture: H295R cells are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of the test compound in the presence of a stimulant (e.g., forskolin) to induce steroidogenesis.

-

Hormone Quantification: After an incubation period, the supernatant is collected, and the levels of DHEA and cortisol are measured using specific ELISAs or LC-MS/MS.

-

Data Analysis: IC50 values for the inhibition of DHEA and cortisol production are determined.

Prostate Cancer Cell Proliferation Assay

Objective: To determine the effect of the test compound on the growth of androgen-sensitive prostate cancer cells.

Methodology:

-

Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum.

-

Seeding: Cells are seeded into 96-well plates.

-

Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound.

-

Proliferation Measurement: After 3-5 days of incubation, cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The IC50 value for cell growth inhibition is calculated from the dose-response curve.

Conclusion

The in vitro characterization of a selective CYP17 lyase inhibitor such as this compound is a multi-faceted process that aims to establish its potency, selectivity, and cellular activity. Through a combination of biochemical and cell-based assays, a comprehensive profile of the compound's mechanism of action and potential therapeutic utility can be established. The representative data and protocols provided in this guide illustrate the rigorous preclinical evaluation that underpins the clinical development of targeted therapies for castration-resistant prostate cancer. While specific data for this compound remains proprietary, the described methodologies represent the gold standard for the characterization of this class of inhibitors.

References

ASN-001's Impact on Testosterone and Cortisol Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and potent small molecule inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing reactions essential for the production of both androgens and cortisol. This compound has demonstrated a high degree of selectivity for the inhibition of the 17,20-lyase activity, which is pivotal for androgen synthesis, over the 17α-hydroxylase activity required for cortisol production. This selectivity profile suggests a potential for potent testosterone suppression with a reduced requirement for concurrent glucocorticoid replacement, a common necessity with less selective CYP17A1 inhibitors. This technical guide provides an in-depth overview of the impact of this compound on testosterone and cortisol levels, based on preclinical and clinical data.

Mechanism of Action: Selective Inhibition of CYP17A1

This compound exerts its pharmacological effect by targeting CYP17A1, a bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal cells. CYP17A1 possesses two distinct enzymatic activities:

-

17α-hydroxylase activity: This function converts pregnenolone and progesterone into their 17α-hydroxy forms, which are precursors for cortisol synthesis.

-

17,20-lyase activity: This activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the primary precursors for testosterone biosynthesis.

This compound is designed to preferentially inhibit the 17,20-lyase activity of CYP17A1. This selective inhibition leads to a significant reduction in the production of androgens, including testosterone, while having a minimal impact on the synthesis of corticosteroids like cortisol.

Signaling Pathway of Steroidogenesis and this compound's Point of Intervention

The following diagram illustrates the steroidogenesis pathway and highlights the specific point of intervention for this compound.

Impact on Testosterone and Cortisol Levels: Clinical Data

The primary clinical evidence for this compound's effect on steroid hormones comes from a Phase 1/2, multicenter, open-label, dose-escalation study in men with metastatic castration-resistant prostate cancer (mCRPC) (NCT02349139).

Data Presentation

The following tables summarize the observed impact of this compound on serum testosterone and cortisol levels.

Table 1: Effect of this compound on Serum Testosterone Levels

| Dose Level (Once Daily) | Baseline Testosterone | Post-Treatment Testosterone |

| 50 mg | Not Reported | Below Lower Limit of Quantification |

| 100 mg | Not Reported | Below Lower Limit of Quantification |

| 200 mg | Not Reported | Below Lower Limit of Quantification |

| 300 mg | Not Reported | Below Lower Limit of Quantification |

| 400 mg | Not Reported | Below Lower Limit of Quantification |

Note: The lower limit of quantification (LLOQ) for testosterone assays, particularly with sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be as low as 0.5-1.0 pg/mL.

Table 2: Effect of this compound on Serum Cortisol Levels

| Dose Level (Once Daily) | Baseline Cortisol | Post-Treatment Cortisol | Observation |

| 50 mg | Not Reported | Not Reported | No clinically significant changes observed. |

| 100 mg | Not Reported | Not Reported | No clinically significant changes observed. |

| 200 mg | Not Reported | Not Reported | No clinically significant changes observed. |

| 300 mg | Not Reported | Not Reported | No clinically significant changes observed. |

| 400 mg | Not Reported | Not Reported | No clinically significant changes observed. |

Note: Clinical trial reports indicated no dose-related changes in cortisol or ACTH levels throughout the treatment period. This suggests that this compound does not significantly inhibit the 17α-hydroxylase activity of CYP17A1 required for cortisol synthesis.

Experimental Protocols

Phase 1/2 Clinical Trial (NCT02349139) Methodology

-

Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

-

Patient Population: Men with progressive metastatic castration-resistant prostate cancer (mCRPC).

-

Treatment Regimen: Oral this compound administered once daily at escalating doses of 50, 100, 200, 300, and 400 mg.

-

Hormone Level Assessment:

-

Sample Collection: Blood samples were collected at baseline and at specified time points throughout the treatment period.

-

Analytical Method: Serum levels of testosterone, DHEA, cortisol, and Adrenocorticotropic hormone (ACTH) were measured. While the specific assay is not detailed in all public reports, the standard for accurate and sensitive hormone quantification in clinical trials is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Endpoints: Primary endpoints included safety and tolerability, and determination of the maximum tolerated dose. Secondary endpoints included the pharmacokinetic profile of this compound and its pharmacodynamic effects on steroid hormone biosynthesis.

Experimental Workflow for Hormone Level Analysis

The following diagram outlines a typical workflow for the analysis of testosterone and cortisol from patient serum samples in a clinical trial setting.

Discussion and Conclusion

The available data strongly indicate that this compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. Clinically, this translates to a profound and consistent suppression of serum testosterone to levels below the lower limit of quantification across a range of oral doses. This effect is central to its therapeutic potential in androgen-driven malignancies such as mCRPC.

Of significant interest to researchers and drug development professionals is the observed lack of a clinically meaningful impact on cortisol levels. The selective action of this compound on androgen synthesis without concomitant suppression of cortisol production suggests a favorable safety profile, potentially obviating the need for routine co-administration of prednisone or other corticosteroids. This is a notable differentiation from less selective CYP17A1 inhibitors where corticosteroid replacement is necessary to mitigate the symptoms of secondary adrenal insufficiency.

Methodological & Application

Application Notes and Protocols for ASN-001 in Prostate Cancer Cell Lines

Disclaimer: Publicly available data on the preclinical use of ASN-001 in specific prostate cancer cell lines is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a CYP17 lyase inhibitor and general methodologies employed for similar compounds in prostate cancer research. These should serve as a starting point for researchers to develop specific experimental plans.

Introduction

This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical for the synthesis of androgens.[1] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway often remains active despite low systemic androgen levels, driving tumor growth. This compound selectively inhibits the synthesis of testosterone over cortisol, which may reduce the need for co-administration of prednisone, a common practice with other CYP17 inhibitors like abiraterone.[1][2] These application notes provide a comprehensive guide for the investigation of this compound's effects on prostate cancer cell lines.

Mechanism of Action

This compound targets the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is a key player in the steroidogenesis pathway. By inhibiting the lyase activity of this enzyme, this compound blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. This leads to a significant reduction in the production of androgens, including testosterone and dihydrotestosterone (DHT), which are the primary ligands for the androgen receptor. The subsequent decrease in AR activation is expected to inhibit the transcription of AR target genes, leading to reduced cell proliferation and induction of apoptosis in androgen-dependent prostate cancer cells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Dependence | Key Features | Hypothetical IC50 (µM) |

| LNCaP | Androgen-sensitive | Expresses full-length AR, PSA positive | 0.1 - 1.0 |

| VCaP | Androgen-sensitive, overexpresses AR | Expresses full-length AR, TMPRSS2-ERG fusion | 0.05 - 0.5 |

| 22Rv1 | Castration-resistant | Expresses full-length AR and AR-V7 splice variant | 1.0 - 10 |

| PC-3 | Androgen-independent | AR negative, PSA negative | > 50 |

| DU145 | Androgen-independent | AR negative, PSA negative | > 50 |

Table 2: Representative Quantitative PCR (qPCR) Data on AR-Target Gene Expression

| Gene | Cell Line | Treatment (24h) | Fold Change (vs. Vehicle) |

| PSA (KLK3) | LNCaP | 1 µM this compound | 0.25 |

| TMPRSS2 | VCaP | 0.5 µM this compound | 0.30 |

| FKBP5 | LNCaP | 1 µM this compound | 0.40 |

| UBE2C | 22Rv1 | 5 µM this compound | 0.60 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC-3, DU145)

-

Appropriate cell culture media (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS), Charcoal-stripped FBS (for androgen-deprived conditions)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For androgen-sensitive lines, use medium supplemented with charcoal-stripped FBS for at least 24 hours prior to treatment to establish androgen-deprived conditions.

-

Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with DMSO (for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for AR and Downstream Targets

This protocol is to assess the effect of this compound on protein expression levels.

Materials:

-

Prostate cancer cells

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (e.g., AR, PSA, PARP, Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometry analysis can be performed to quantify protein expression levels, normalized to a loading control like Actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for AR-Target Gene Expression

This protocol measures changes in the mRNA levels of AR-regulated genes.

Materials:

-

Prostate cancer cells

-

6-well plates

-

This compound

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., KLK3/PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using an appropriate kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.

-

qPCR Reaction: Set up qPCR reactions with cDNA, primers, and master mix.